REACTION_CXSMILES
|
[Cl:1][C:2]1[N:11]=[CH:10][C:9]2[CH2:8][CH2:7][CH2:6][C:5](=NO)[C:4]=2[N:3]=1.[OH2:14]>CC(C)=O>[Cl:1][C:2]1[N:11]=[CH:10][C:9]2[CH2:8][CH2:7][CH2:6][C:5](=[O:14])[C:4]=2[N:3]=1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The yellow solution is cooled
|
Type
|
ADDITION
|
Details
|
poured on Na2CO3/water (12 g/150 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=2C(CCCC2C=N1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |